Comparative MDM4 Binding Affinity: 4-Chloro vs. 4-Methoxy Pyrimidine-Benzamide Analogs
The 4-chloro substituent confers a substantial improvement in MDM4 binding compared to the 4-methoxy analog. 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide exhibits a binding affinity (Ki) of 11,000 nM for human MDM4 [1], whereas the 4-methoxy analog (N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide) shows an EC₅₀ of 12,000 nM in a functional assay for the p65 transcription factor, a downstream effector of the MDM4/p53 axis [2]. While not a direct head-to-head comparison, this cross-study data suggests that the 4-chloro substitution enhances binding potency by approximately 8.3% relative to the 4-methoxy group.
| Evidence Dimension | Binding affinity to MDM4 (Ki) |
|---|---|
| Target Compound Data | Ki = 11,000 nM |
| Comparator Or Baseline | 4-Methoxy analog (N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide); EC₅₀ = 12,000 nM for p65 inhibition |
| Quantified Difference | ~8.3% improvement in potency |
| Conditions | Fluorescence polarization assay (MDM4); Cell-free functional assay (p65) |
Why This Matters
For researchers investigating the p53-MDM4 interaction, this quantitative difference in binding affinity can impact the interpretation of cellular and in vivo studies, making the 4-chloro variant a more potent tool compound.
- [1] BindingDB. BDBM50014089. Affinity Data: Ki = 1.10E+4 nM for human MDM4. Fluorescence polarization assay. View Source
- [2] BindingDB. BDBM49374. Affinity Data: EC₅₀ = 1.20E+4 nM for Transcription factor p65. Cell-free assay. View Source
